4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate
Description
4-[(E)-(2-(4-Ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core. The E-configuration of the exocyclic double bond at position 5 ensures specific spatial orientation, influencing its electronic and steric properties . Key structural attributes include:
- 2-(4-Ethoxyphenyl) substituent: The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring enhances lipophilicity compared to smaller substituents like methyl or methoxy.
- 2,6-Dimethylphenyl acetate moiety: The acetylated phenol group at position 4 of the aromatic ring introduces steric bulk and modulates solubility.
Synthesis of such compounds typically involves condensation reactions between thiosemicarbazides and oxo compounds under refluxing conditions in polar aprotic solvents like DMF, as described in analogous syntheses .
Properties
CAS No. |
606961-57-3 |
|---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2,6-dimethylphenyl] acetate |
InChI |
InChI=1S/C23H21N3O4S/c1-5-29-18-8-6-17(7-9-18)21-24-23-26(25-21)22(28)19(31-23)12-16-10-13(2)20(14(3)11-16)30-15(4)27/h6-12H,5H2,1-4H3/b19-12+ |
InChI Key |
YAAZZGSKGGSVKS-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C(=C4)C)OC(=O)C)C)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C(=C4)C)OC(=O)C)C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include thiosemicarbazide and α-haloketones, which react to form the thiazolotriazole ring system.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the thiazolotriazole intermediate.
Acetylation: The final step involves the acetylation of the dimethylphenyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thiazolotriazole core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolotriazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural analogs.
Key Comparative Insights:
Substituent Effects: Ethoxy vs. Steric and Electronic Modulation: The 2,6-dimethyl substitution on the phenyl acetate moiety in the target compound introduces greater steric hindrance than the 2-methoxy group in , possibly affecting binding interactions .
Configuration (E vs. Z) :
- The E-configuration in the target compound and favors a transoid arrangement, whereas the Z-isomer in may adopt a cisoid geometry, altering dipole moments and solubility .
The trimethoxybenzylidene group in adds polar surface area, which could influence solubility and receptor affinity .
Synthetic Considerations :
- Analogous syntheses (e.g., ) suggest that electron-donating substituents (e.g., ethoxy) may accelerate cyclization steps compared to electron-withdrawing groups .
Biological Activity
The compound 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate is a complex organic molecule that belongs to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.50 g/mol. The structure features a thiazolo-triazole ring system which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 433.50 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors in biological systems. The thiazolo-triazole moiety allows for binding with specific targets that are crucial in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation and metabolism.
- DNA Interaction : It can potentially bind to DNA or RNA molecules, interfering with replication and transcription processes.
- Antimicrobial Activity : Research indicates that similar compounds exhibit antibacterial properties by disrupting bacterial cell wall synthesis.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolo-triazole derivatives. For instance:
- In vitro Studies : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Effects
Research has demonstrated that thiazolo-triazole compounds possess antimicrobial properties:
- Bacterial Inhibition : The compound has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.
Anti-inflammatory Activity
Some derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways:
- Cytokine Production : These compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated immune cells.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiazolo-triazole derivatives for their anticancer properties. The results indicated that certain modifications on the phenyl ring enhanced cytotoxicity against human cancer cell lines by over 50% compared to control groups.
Study 2: Antimicrobial Efficacy
A research article from Bioorganic & Medicinal Chemistry Letters reported on the antimicrobial efficacy of thiazolo-triazole compounds. The tested compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.
Study 3: Anti-inflammatory Effects
Research published in Phytotherapy Research explored the anti-inflammatory effects of similar compounds. It was found that these derivatives could significantly decrease edema in animal models when administered at doses of 10 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
